2-Bromo-5-methylpyridine 1-oxide

Catalog No.
S687239
CAS No.
19230-58-1
M.F
C6H6BrNO
M. Wt
188.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-methylpyridine 1-oxide

CAS Number

19230-58-1

Product Name

2-Bromo-5-methylpyridine 1-oxide

IUPAC Name

2-bromo-5-methyl-1-oxidopyridin-1-ium

Molecular Formula

C6H6BrNO

Molecular Weight

188.02 g/mol

InChI

InChI=1S/C6H6BrNO/c1-5-2-3-6(7)8(9)4-5/h2-4H,1H3

InChI Key

PJPYKXAQHIYIFY-UHFFFAOYSA-N

SMILES

CC1=C[N+](=C(C=C1)Br)[O-]

Canonical SMILES

CC1=C[N+](=C(C=C1)Br)[O-]

2-Bromo-5-methylpyridine 1-oxide (CAS 19230-58-1) is an activated N-oxide heterocyclic building block. By incorporating both a C2-bromine atom and an N-oxide moiety, this compound overcomes the inherent electron deficiency of standard pyridine rings. The N-oxide functional group increases polarity and alters the electronic distribution, activating the C4 position for electrophilic aromatic substitution (EAS) and enhancing the susceptibility of the C2 position to nucleophilic attack. It serves as a procurement starting material for the synthesis of fused heterocycles such as pyrrolo[3,2-c]pyridines, metallopharmaceutical chelators, and complement Factor D inhibitors, offering a direct pathway to C4- and C2-functionalized pharmaceutical intermediates [1].

Attempting to substitute 2-bromo-5-methylpyridine 1-oxide with its non-oxidized parent, 2-bromo-5-methylpyridine, disrupts downstream synthetic viability. The non-oxidized pyridine ring is deactivated against electrophilic aromatic substitution, making direct C4-nitration synthetically unviable under standard conditions. The N-oxide is mandatory to direct incoming electrophiles strictly to the C4 position. Furthermore, substituting with 2-chloro-5-methylpyridine 1-oxide reduces the efficiency of downstream palladium-catalyzed cross-coupling reactions. The C-Cl bond possesses a higher activation energy for oxidative addition than the C-Br bond, leading to lower yields and requiring harsher conditions during late-stage diversification [1].

Regioselective C4-Activation for Electrophilic Aromatic Substitution

The N-oxide group alters the electron density of the pyridine ring, enabling direct and regioselective electrophilic attack. When subjected to fuming nitric acid and sulfuric acid at 60–90 °C, 2-bromo-5-methylpyridine 1-oxide undergoes nitration exclusively at the C4 position to yield 2-bromo-5-methyl-4-nitropyridine 1-oxide. In contrast, the non-oxidized 2-bromo-5-methylpyridine is deactivated and resists nitration, typically yielding complex mixtures or requiring extreme conditions. Procurement of the N-oxide pre-installed allows chemists to bypass multi-step oxidation sequences [1].

Evidence DimensionC4-Nitration Feasibility
Target Compound Data2-Bromo-5-methylpyridine 1-oxide: Readily undergoes C4-nitration
Comparator Or Baseline2-Bromo-5-methylpyridine: Deactivated; direct nitration is synthetically unviable
Quantified DifferenceEnables regioselective C4-functionalization vs. reaction failure
ConditionsFuming HNO3 / H2SO4 at 60–90 °C

Buyers synthesizing C4-substituted pyridines must procure the N-oxide to achieve viable yields in early-stage nitration steps.

Halide Leaving Group Reactivity in Downstream Cross-Coupling

In the synthesis of complex molecules such as 6-aryl-1H-pyrrolo[3,2-c]pyridines, the C2-halogen serves as the handle for late-stage diversification via Suzuki cross-coupling. 2-Bromo-5-methylpyridine 1-oxide retains its bromine atom through intermediate cyclization steps, providing a reactive C-Br bond for Pd-catalyzed coupling with arylboronic acids. Compared to 2-chloro-5-methylpyridine 1-oxide, the bromo-derivative exhibits a faster rate of oxidative addition, allowing for lower catalyst loadings and milder temperatures during target biaryl synthesis [1].

Evidence DimensionCross-coupling reactivity (Oxidative addition rate)
Target Compound Data2-Bromo-5-methylpyridine 1-oxide: High reactivity; standard Pd-catalysis
Comparator Or Baseline2-Chloro-5-methylpyridine 1-oxide: Lower reactivity; requires specialized ligands or forcing conditions
Quantified DifferenceLower activation energy for C-Br vs C-Cl bond cleavage
ConditionsPd-catalyzed Suzuki cross-coupling with arylboronic acids

Procuring the bromo-derivative instead of the chloro-analog ensures broader substrate compatibility in late-stage library synthesis.

Precursor Suitability for Pyrithione-Based Metallopharmaceuticals

2-Bromo-5-methylpyridine 1-oxide is required for the synthesis of 5-methylpyridine-2-thiol N-oxide, a bidentate (O,S) chelator used in copper and ruthenium-based complexes. The compound undergoes nucleophilic aromatic substitution (SNAr) with sodium hydrogen sulfide (NaSH) in water at 20 °C, achieving an 85% yield. The non-oxidized 2-bromo-5-methylpyridine cannot form the required N-oxide-thiolate bidentate system, rendering it incapable of producing pyrithione-class metallopharmaceuticals[1].

Evidence DimensionFormation of bidentate (O,S) pyrithione chelators
Target Compound Data2-Bromo-5-methylpyridine 1-oxide: 85% yield of 5-methylpyridine-2-thiol N-oxide
Comparator Or Baseline2-Bromo-5-methylpyridine: 0% yield (structurally incapable)
Quantified Difference85% absolute difference in target chelator yield
ConditionsNaSH in water at 20 °C

Researchers developing metal-based therapeutics must select the N-oxide to provide the essential oxygen donor atom for metal coordination.

Synthesis of Colchicine-Binding Site Inhibitors

Serves as the starting material for constructing 1H-pyrrolo[3,2-c]pyridine scaffolds. The N-oxide allows for C4-nitration, while the bromine atom enables downstream Suzuki cross-coupling to generate anticancer derivatives[1].

Development of Metallopharmaceuticals

Acts as the precursor for synthesizing substituted pyrithione ligands (e.g., 5-methylpyridine-2-thiol N-oxide). These ligands are required to form bioactive copper(II) and ruthenium(II) complexes [2].

Production of Complement Factor D Inhibitors

Utilized as a regioselectively activated building block in the pharmaceutical manufacturing of heterocyclic inhibitors targeting the alternative complement cascade pathway [3].

XLogP3

1.2

Wikipedia

2-Bromo-5-methyl-1-oxo-1lambda~5~-pyridine

Dates

Last modified: 08-15-2023

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